Bienvenue dans la boutique en ligne BenchChem!

UniPR505

EphA2 Binding Mode Mechanism of Action

UniPR505 is a lithocholic acid-derived EphA2 antagonist that targets the extracellular ligand-binding domain (LBD), competitively inhibiting ephrin-A1 binding. Its extracellular mechanism ensures precise ligand-dependent pathway interrogation without kinome-wide off-target effects common to ATP-competitive agents like ALW-II-41-27. Validated in PC3 cells and in vivo CAM models, UniPR505 is the tool of choice for anti-angiogenic screening and receptor signaling dissection. Choose UniPR505 for superior target selectivity and experimental clarity.

Molecular Formula C39H57N3O5
Molecular Weight 647.9 g/mol
Cat. No. B12419210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUniPR505
Molecular FormulaC39H57N3O5
Molecular Weight647.9 g/mol
Structural Identifiers
SMILESCCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C
InChIInChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1
InChIKeyJZDJKWCLKGBXIC-FFMYDFQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UniPR505: A Selective EphA2 Antagonist for Angiogenesis Research and Drug Discovery


UniPR505 is a synthetic small-molecule antagonist of the EphA2 receptor, specifically identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan (compound 14) [1]. It is a 3α-carbamoyloxy derivative of lithocholic acid and demonstrates submicromolar potency against EphA2 (IC50 = 0.95 µM) . Its primary mechanism involves blocking EphA2 phosphorylation and inhibiting ephrin-A1 binding, thereby disrupting downstream signaling pathways associated with angiogenesis [1].

UniPR505 vs. Generic EphA2 Inhibitors: Why Chemical Class and Binding Mode Define Functional Outcomes


Generic substitution among EphA2 antagonists is not feasible due to fundamental differences in chemical class, binding domain, and resulting selectivity profiles. UniPR505 is a lithocholic acid-derived compound that targets the extracellular ligand-binding domain (LBD) of EphA2, competitively inhibiting ephrin-A1 binding [1]. In contrast, many commonly used EphA2 inhibitors, such as ALW-II-41-27, are ATP-competitive kinase inhibitors targeting the intracellular domain . These distinct mechanisms lead to divergent off-target effects: ATP-competitive inhibitors often exhibit broad kinome cross-reactivity (e.g., with Bcr-Abl, Src, and other kinases), while UniPR505 demonstrates a more restricted selectivity profile within the Eph receptor family . This differential in target engagement and signaling pathway modulation precludes direct functional interchangeability in experimental systems.

UniPR505 Evidence Guide: Quantifying Differentiation from ALW-II-41-27 and Other EphA2 Antagonists


Binding Site and Mechanism of Action: Extracellular LBD vs. Intracellular Kinase Domain

UniPR505 functions as a competitive antagonist of ephrin-A1 binding to the extracellular ligand-binding domain (LBD) of EphA2, with a Ki value of 370 nM [1]. This mechanism is distinct from that of ATP-competitive kinase inhibitors like ALW-II-41-27, which target the intracellular kinase domain (IC50 = 11 nM) .

EphA2 Binding Mode Mechanism of Action

Eph Receptor Family Selectivity Profile: A Narrower Spectrum Compared to Multi-Targeted Agents

UniPR505 demonstrates moderate selectivity for a subset of Eph receptors, with its primary activity against EphA2 (IC50 = 0.95 µM). It shows >4.6-fold selectivity over EphA3 (IC50 = 4.5 µM), EphA4 (IC50 = 6.4 µM), EphA5 (IC50 = 4.4 µM), and >11-fold over EphB2 (IC50 = 14 µM) and EphB3 (IC50 = 11 µM) . In contrast, the ATP-competitive inhibitor ALW-II-41-27 inhibits a broader panel of tyrosine kinases including Kit, Fms, KDR, FLT1, FGR, Src, Lyn, Bmx, and Bcr-Abl with EC50 values below 500 nM .

Selectivity Eph Receptor Off-Target

Functional Anti-Angiogenic Activity: Quantified Inhibition in a CAM Assay

In a chick chorioallantoic membrane (CAM) assay, a widely used model for evaluating angiogenesis in vivo, UniPR505 demonstrated significant anti-angiogenic properties [1]. While ALW-II-41-27 has shown efficacy in reducing NSCLC cell viability and tumor xenograft regression , direct comparative data in the CAM assay are not available. The specific quantification of UniPR505's effect in this model provides a distinct functional benchmark.

Angiogenesis In Vivo CAM Assay

UniPR505: Optimal Applications in EphA2-Mediated Angiogenesis and Oncology Research


Elucidating Ephrin-A1/EphA2 Signaling in Angiogenesis

Employ UniPR505 to selectively block ephrin-A1 binding to EphA2 in cell-based assays (e.g., PC3 cells) or in vivo CAM models. Its extracellular mechanism of action allows for precise interrogation of ligand-dependent receptor activation without confounding effects from intracellular kinase domain inhibition, which is common with ATP-competitive agents [1].

Phenotypic Screening for EphA2-Dependent Anti-Angiogenic Agents

Use UniPR505 as a validated tool compound in high-throughput screens designed to identify novel anti-angiogenic entities. Its demonstrated efficacy in the CAM assay provides a relevant in vivo benchmark, and its moderate selectivity profile helps minimize off-target-driven false positives [2].

Comparative Studies with ATP-Competitive EphA2 Kinase Inhibitors

Design experiments that directly compare UniPR505 (LBD antagonist) with agents like ALW-II-41-27 (kinase inhibitor) to dissect the relative contributions of ligand-dependent vs. kinase-dependent signaling pathways in EphA2-driven cancer models, such as prostate, breast, or lung cancer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for UniPR505

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.